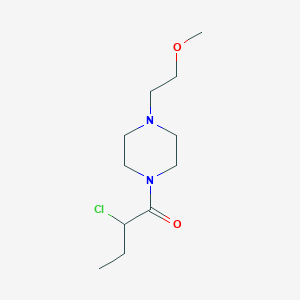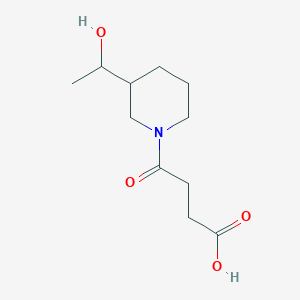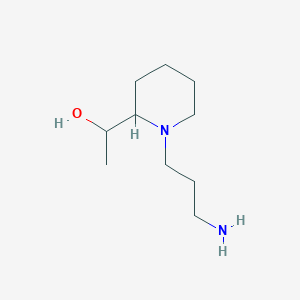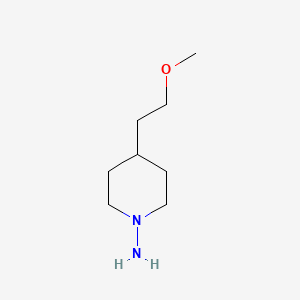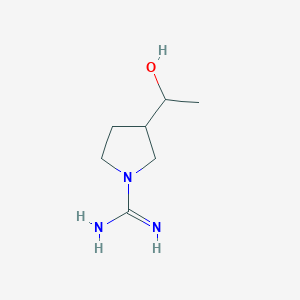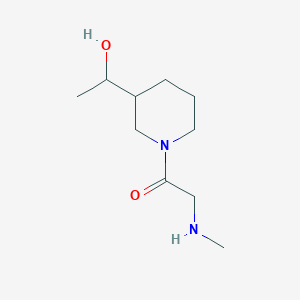![molecular formula C9H18N2O B1477115 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098102-39-5](/img/structure/B1477115.png)
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol
説明
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol, or 3-APA, is a chiral bicyclic amine that is widely used in the fields of organic synthesis, medicinal chemistry, and other areas of scientific research. It is a versatile building block in the synthesis of complex molecules, and its unique chemical structure offers a range of potential applications. In
作用機序
The mechanism of action of 3-APA is not fully understood. However, it is believed that the amine group of the molecule is responsible for its biological activity. The amine group can interact with other molecules, such as proteins, to form hydrogen bonds and other types of interactions. These interactions can affect the structure and function of proteins, leading to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA are not fully understood. However, studies have shown that it can affect the activity of enzymes, hormones, and other molecules involved in biological processes. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 3-APA has been shown to have an effect on the central nervous system, and it has been used as an antidepressant in some studies.
実験室実験の利点と制限
The advantages of 3-APA for laboratory experiments include its low cost and easy availability, as well as its wide range of potential applications. It is also relatively stable, and it can be stored for long periods of time without degrading. The main limitation of 3-APA is its potential toxicity, as it can be toxic at high concentrations. Therefore, it is important to use the appropriate safety measures when handling 3-APA in the laboratory.
将来の方向性
The potential future directions for 3-APA include its use in the synthesis of chiral drugs, peptides, and other biologically active compounds. It could also be used in the synthesis of polymers materials, and it could be used as a chiral ligand in asymmetric catalysis. In addition, 3-APA could be used in the development of new therapeutic agents, and it could be used in the study of biochemical and physiological processes. Finally, 3-APA could be used in the study of the molecular mechanisms of disease and the development of new treatments.
科学的研究の応用
3-APA has a wide range of applications in scientific research. It is used as a chiral building block in the synthesis of complex molecules, and it has been used in the synthesis of drugs, peptides, and other biologically active compounds. It is also used as a chiral ligand in asymmetric catalysis, and it is used in the synthesis of chiral drugs and other optically active compounds. In addition, 3-APA has been used in the synthesis of small molecules, such as natural products and pharmaceuticals, as well as in the synthesis of polymers materials.
特性
IUPAC Name |
3-(3-aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-5-7-4-8(6-11)9(7)12/h7-9,12H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFACCZSYMKDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






